molecular formula C11H9ClN2O B14491166 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 63484-56-0

7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B14491166
CAS No.: 63484-56-0
M. Wt: 220.65 g/mol
InChI Key: USEKNVIVIYWTMA-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a heterocyclic compound that features a fused pyrroloquinazoline structure. This compound is of significant interest due to its potential pharmacological activities and its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other derivatives with modified functional groups .

Scientific Research Applications

7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

    2,3-Dihydropyrrole: A heterocyclic compound with a five-membered ring containing nitrogen.

Uniqueness

7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its fused pyrroloquinazoline structure, which imparts distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

63484-56-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)13-10-2-1-5-14(9)10/h3-4,6H,1-2,5H2

InChI Key

USEKNVIVIYWTMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=O)C3=C(N2C1)C=CC(=C3)Cl

Origin of Product

United States

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